

mass spectrometry fragmentation pattern of 3-Nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Nitrobenzonitrile

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **3-Nitrobenzonitrile**

Introduction

3-Nitrobenzonitrile ($C_7H_4N_2O_2$), a significant compound in organic synthesis, presents a unique fragmentation pattern in mass spectrometry due to the interplay between the aromatic ring, the electron-withdrawing nitro group, and the nitrile group.^[1] Understanding this pattern is crucial for its identification and for elucidating the structure of related compounds in various research and development settings. This guide provides a detailed analysis of its electron ionization (EI) mass spectrum, outlining the primary fragmentation pathways and experimental considerations. The molecular weight of **3-Nitrobenzonitrile** is approximately 148.12 g/mol .^[2]

Experimental Protocols

The data presented herein is based on a standard Electron Ionization (EI) mass spectrometry protocol.

2.1 Methodology: Electron Ionization Mass Spectrometry (EI-MS)

A typical EI-MS experiment for a solid sample like **3-Nitrobenzonitrile** involves the following steps:

- Sample Introduction: A small quantity of the crystalline sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe. The probe is heated to sublimate the sample directly into the vacuum of the ion source.
- Ionization: In the ion source, the gaseous **3-Nitrobenzonitrile** molecules are bombarded with a high-energy electron beam, typically maintained at 70 electron volts (eV). This high energy is sufficient to dislodge an electron from the molecule, forming an energetically unstable molecular ion ($M\bullet+$).^{[3][4]}
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to undergo a series of predictable bond cleavages and rearrangements, generating a variety of fragment ions.^[5]
- Mass Analysis: The newly formed positive ions (the molecular ion and its fragments) are accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Fragmentation Analysis

The mass spectrum of **3-Nitrobenzonitrile** is characterized by a distinct molecular ion peak and several major fragment ions resulting from the cleavage of the nitro and nitrile groups.

3.1 Molecular Ion Peak

The molecular ion $[C_7H_4N_2O_2]\bullet+$ is observed at m/z 148.^[6] Its presence and significant intensity are typical for aromatic compounds, whose stable ring structure can accommodate the positive charge.^[7]

3.2 Key Fragmentation Pathways

The primary fragmentation events involve the neutral loss of molecules associated with the nitro group, followed by further degradation of the resulting ions.

- Loss of Nitrogen Dioxide ($\bullet\text{NO}_2$): The most significant initial fragmentation is the cleavage of the C-N bond, leading to the expulsion of a nitrogen dioxide radical ($\bullet\text{NO}_2$, 46 u). This results in the formation of the cyanophenyl cation at m/z 102 ($[\text{C}_7\text{H}_4\text{N}]^+$). This is often a prominent peak in the spectrum of nitroaromatic compounds.
- Loss of Nitric Oxide ($\bullet\text{NO}$): A competing pathway involves a rearrangement where an oxygen atom is transferred to the ring, followed by the loss of a nitric oxide radical ($\bullet\text{NO}$, 30 u). This fragmentation pathway produces an ion at m/z 118 ($[\text{C}_7\text{H}_4\text{NO}]^+$).
- Loss of Carbon Monoxide (CO): The fragment ion at m/z 118 can subsequently lose a molecule of carbon monoxide (CO, 28 u) to form an ion at m/z 90.
- Formation of Benzyne Radical Cation: The cyanophenyl cation at m/z 102 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 u). This leads to the formation of the highly reactive benzyne radical cation at m/z 75 ($[\text{C}_6\text{H}_4]^{•+}$), which is a characteristic fragment for many substituted benzene derivatives. This is often the base peak or a very intense peak in the spectrum.

Quantitative Data Summary

The electron ionization mass spectrum of **3-Nitrobenzonitrile** is summarized in the table below, with data sourced from the NIST Mass Spectrometry Data Center.[\[6\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion / Neutral Loss
148	65	$[\text{C}_7\text{H}_4\text{N}_2\text{O}_2]^{•+}$ (Molecular Ion, M $^{•+}$)
118	10	$[\text{M} - \bullet\text{NO}]^+$
102	80	$[\text{M} - \bullet\text{NO}_2]^+$
90	20	$[\text{M} - \bullet\text{NO} - \text{CO}]^+$
76	35	$[\text{C}_6\text{H}_4\text{N}]^+$ or $[\text{C}_6\text{H}_5]^+$
75	100	$[\text{M} - \bullet\text{NO}_2 - \text{HCN}]^{•+}$ or $[\text{C}_6\text{H}_4]^{•+}$
50	40	$[\text{C}_4\text{H}_2]^+$

Visualization of Fragmentation Pathway

The logical relationship between the parent molecule and its primary fragments is illustrated below.

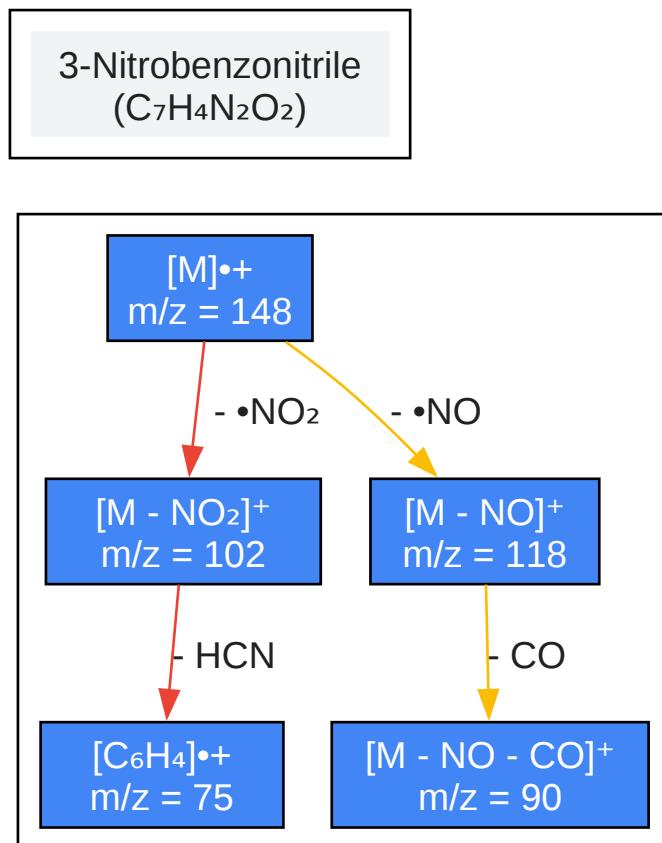


Figure 1: Proposed EI Fragmentation Pathway of 3-Nitrobenzonitrile

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Caption: Proposed EI Fragmentation Pathway of **3-Nitrobenzonitrile**.

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